2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile is a complex organic compound that features multiple functional groups, including deuterium atoms, difluorophenyl, hydroxy, triazolyl, thiazolyl, and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate thioamides with α-halo ketones under basic conditions.
Introduction of the difluorophenyl group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of the difluorophenyl group and a halogenated precursor.
Formation of the triazole ring: This can be accomplished via a Huisgen cycloaddition reaction between an azide and an alkyne.
Incorporation of deuterium atoms: Deuterium can be introduced through specific deuteration reactions, often using deuterated solvents or reagents.
Final assembly: The various fragments are then coupled together using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC or Jones reagent.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of deuterium atoms may also influence its metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxybutan-2-yl]-1,3-thiazol-4-yl]benzonitrile: Lacks the triazole ring.
2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzamide: Contains an amide group instead of a nitrile group.
Uniqueness
The unique combination of functional groups in 2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile, including the presence of deuterium atoms, sets it apart from similar compounds. This uniqueness may confer specific advantages in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C22H17F2N5OS |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D |
InChI Key |
OPAHEYNNJWPQPX-KUXFOAEVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H] |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.